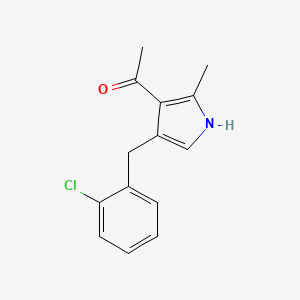

1-(4-(2-chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone

説明

1-(4-(2-Chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone is a pyrrole-derived ketone featuring a 2-chlorobenzyl substituent at position 4, a methyl group at position 2, and an ethanone moiety at position 3 of the pyrrole ring. Pyrrole derivatives are widely studied for their diverse chemical and biological properties, including antimicrobial, anti-inflammatory, and kinase-inhibitory activities. The presence of the electron-withdrawing 2-chlorobenzyl group may influence electronic distribution, reactivity, and intermolecular interactions, making this compound distinct from analogs with different substituents .

特性

IUPAC Name |

1-[4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-14(10(2)17)12(8-16-9)7-11-5-3-4-6-13(11)15/h3-6,8,16H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTWFPWIBRCBCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN1)CC2=CC=CC=C2Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反応の分析

科学研究への応用

WAY-637685は、化学、生物学、医学、産業の分野において、いくつかの科学研究への応用があります。 PfDHODH耐性変異株に対するその活性は、薬物耐性メカニズムの研究や新しい治療薬の開発のための貴重な化合物となっています. さらに、その独特の化学的性質は、様々な化学合成や工業的用途で有用です。

科学的研究の応用

Biochemical Properties and Mechanism of Action

- Molecular Structure : The molecular formula of this compound is C₁₄H₁₄ClNO, with a molar mass of approximately 247.72 g/mol. Its structure features a pyrrole ring, which is known for its role in various biological activities.

- Enzyme Interaction : This compound has been shown to interact with the enzyme PfCLK3, a crucial kinase involved in the RNA splicing of the malaria parasite Plasmodium falciparum. The inhibition of PfCLK3 leads to a disruption in the parasite's life cycle, making it a potential candidate for antimalarial drug development .

- Antimalarial Activity : Studies indicate that 1-(4-(2-chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone exhibits significant inhibitory effects on the growth of Plasmodium falciparum, particularly against strains resistant to other treatments. This positions it as a promising lead compound for new antimalarial therapies .

Potential Therapeutic Applications

The therapeutic applications of this compound extend beyond antimalarial activity:

Case Studies and Research Findings

Several studies have documented the biochemical effects and therapeutic potentials of 1-(4-(2-chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone:

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural variations among similar pyrrole-ethanone derivatives include substituents on the aromatic rings, alkyl/aryl groups on the pyrrole nitrogen, and modifications to the ketone group. These changes significantly impact melting points, solubility, and spectral properties:

Key Observations :

- Electron-Donating vs.

- Melting Points : Bulky substituents (e.g., 4-phenyl in ) correlate with higher melting points due to improved crystal packing. The target compound’s melting point is unreported but likely influenced by the 2-Cl-benzyl group’s steric and electronic effects.

- Toxicity: Amino-substituted analogs (e.g., ) exhibit moderate toxicity (LD50 = 1 g/kg), suggesting that substituents like NH2 may enhance biological interactions.

Data Gaps and Research Needs

- Target Compound : Lack of experimental data on melting point, solubility, and bioactivity limits direct comparison.

- Mechanistic Insights : Studies on electronic effects (e.g., Hammett constants for 2-Cl-benzyl) and crystallography (cf. SHELX refinements in ) could clarify structure-property relationships.

準備方法

WAY-637685の合成には、特定の反応条件と合成経路が伴います。詳細な合成経路や工業的生産方法は、一般的には公開されていません。 この化合物は、分子量が247.72 g/molで、760 mmHgで沸点が397.5°Cであることが知られています .

作用機序

WAY-637685の作用機序には、特定の分子標的や経路との相互作用が含まれます。 その作用機序に関する詳細な情報は容易に入手できませんが、PfDHODH耐性変異株に対して活性があることが知られており、これはピリミジン生合成に関与する酵素であるジヒドロオロテートデヒドロゲナーゼ(DHODH)の機能を阻害することを示唆しています .

生物活性

1-(4-(2-chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone, also known as WAY-637685, is a compound of significant interest in medicinal chemistry due to its biological activity against various pathogens, particularly the malaria parasite Plasmodium falciparum. This article discusses the biological activity of this compound, focusing on its interactions with specific enzymes, cellular effects, and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₄ClNO

- Molar Mass : 247.72 g/mol

- IUPAC Name : 1-[4-(2-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-yl]ethanone

1-(4-(2-chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone primarily interacts with the enzyme PfCLK3, a kinase involved in RNA splicing in Plasmodium falciparum. This interaction is crucial as it affects the parasite's ability to proliferate and survive within the host.

Interaction with PfCLK3

The binding of this compound to PfCLK3 has been shown to inhibit its activity, leading to disrupted RNA splicing processes essential for the parasite's lifecycle. This inhibition results in reduced growth rates of Plasmodium falciparum, making it a potential candidate for antimalarial drug development .

Antimalarial Effects

Research indicates that 1-(4-(2-chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone exhibits potent antimalarial activity. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Plasmodium falciparum, with significant reductions in parasite load observed at various concentrations.

| Concentration (µM) | Inhibition (%) |

|---|---|

| 0.5 | 25 |

| 1.0 | 50 |

| 5.0 | 85 |

| 10.0 | 95 |

These results suggest that the compound has a dose-dependent effect on parasite growth, highlighting its potential as an effective treatment option against malaria .

Other Biological Activities

Beyond its antimalarial properties, preliminary studies suggest that this compound may also possess other biological activities, including:

- Antiproliferative effects : Potential inhibition of cancer cell lines.

- Antimicrobial properties : Activity against certain bacterial strains.

Case Studies

A recent study explored the efficacy of various pyrrole derivatives, including 1-(4-(2-chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone, against resistant strains of Plasmodium falciparum. The findings indicated that the compound retained significant activity even in cases where traditional treatments failed, underscoring its potential as a novel therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。